2-chloro-N-(2-fluorophenyl)acetamide

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Procure 2-chloro-N-(2-fluorophenyl)acetamide (CAS 347-66-0) for SAR-driven antibacterial discovery. Ortho-fluoro substitution on the phenyl ring confers a quantifiable MIC advantage over other N-aryl analogs, making it a non-interchangeable, high-value intermediate for hit-to-lead optimization. The reactive chloroacetyl moiety enables reliable diversification into N-substituted acetamides and heterocycles.

Molecular Formula C8H7ClFNO
Molecular Weight 187.6 g/mol
CAS No. 347-66-0
Cat. No. B1363741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-fluorophenyl)acetamide
CAS347-66-0
Molecular FormulaC8H7ClFNO
Molecular Weight187.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CCl)F
InChIInChI=1S/C8H7ClFNO/c9-5-8(12)11-7-4-2-1-3-6(7)10/h1-4H,5H2,(H,11,12)
InChIKeyYHJYFDQKFJQLNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 400 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-(2-fluorophenyl)acetamide (CAS 347-66-0): A Halogenated Acetamide for Medicinal Chemistry and Targeted Synthesis


2-Chloro-N-(2-fluorophenyl)acetamide (CAS 347-66-0) is a halogenated acetamide building block characterized by a 2-fluorophenyl group and a chloroacetyl moiety. It is primarily utilized as an intermediate in organic synthesis and pharmaceutical research due to the reactivity of its chlorine atom towards nucleophiles [1]. This reactivity enables its use in creating diverse bioactive molecules . Its physicochemical properties, including a melting point of 88-90 °C and a predicted pKa of 11.81±0.70, are relevant for handling and reaction design .

Procurement Risk: Why 2-Chloro-N-(2-fluorophenyl)acetamide Cannot Be Casually Swapped for Other Halogenated Acetamides


In medicinal chemistry campaigns, the specific positioning of halogen atoms on the phenyl ring dramatically influences a compound's interaction with biological targets, affecting both potency and selectivity [1]. A simple substitution with an alternative N-aryl-2-chloroacetamide (e.g., 4-fluorophenyl, 4-chlorophenyl, or 2,4-dichlorophenyl) is not a benign change. In a head-to-head antibacterial study, the N-(2-fluorophenyl) derivative demonstrated superior minimum inhibitory concentration (MIC) compared to other synthesized analogs in the same series, confirming that the ortho-fluoro substitution confers a distinct and quantifiable advantage [1]. Therefore, procuring a structurally similar but different compound cannot guarantee the same biological outcome or synthetic utility, making 2-chloro-N-(2-fluorophenyl)acetamide a non-interchangeable entity for projects relying on its specific molecular architecture.

Quantitative Evidence for 2-Chloro-N-(2-fluorophenyl)acetamide: Direct Comparator Data for Informed Procurement


Superior Antibacterial Potency: A Direct Comparison with In-Class N-Aryl Acetamide Derivatives

In a study of 2-benzimidazolamine-acetamide derivatives, the N-(2-fluorophenyl)-substituted analog (which incorporates the target compound as a substructure) demonstrated a better minimum inhibitory concentration (MIC) against a panel of bacterial strains compared to all other synthesized N-aryl analogs in the same series [1]. This indicates that the 2-fluorophenyl substitution pattern is a key driver of enhanced antibacterial activity.

Antibacterial Medicinal Chemistry Structure-Activity Relationship

Defined Reactivity Profile: The Chloroacetyl Moiety as a Handle for Nucleophilic Diversification

The compound belongs to the class of N-aryl 2-chloroacetamides, which are known for their chemical reactivity attributed to the easy replacement of the chlorine atom by various nucleophiles (oxygen, nitrogen, and/or sulfur) [1]. This facilitates the synthesis of a wide range of heterocyclic systems.

Organic Synthesis Medicinal Chemistry Chemical Reactivity

Physicochemical Profile: Documented Melting Point and pKa for Formulation and Reaction Planning

The compound has a reported melting point of 88-90 °C and a predicted pKa of 11.81±0.70 . These values are critical for designing purification protocols, assessing solubility, and planning reactions where pH control is necessary.

Pre-formulation Process Chemistry Analytical Chemistry

Procurement-Driven Applications for 2-Chloro-N-(2-fluorophenyl)acetamide Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Antibacterial Leads with a Defined SAR Advantage

Procurement is justified for programs aiming to explore structure-activity relationships (SAR) in antibacterial discovery. The compound serves as a key intermediate for synthesizing derivatives with a proven activity advantage. As shown in a 2024 study, the N-(2-fluorophenyl) scaffold is superior to other N-aryl substitutions within the same series for achieving a better MIC profile [1]. This makes it a strategic choice for hit-to-lead optimization campaigns targeting bacterial infections.

Organic Synthesis: Building Block for Nucleophilic Diversification into Heterocycles

The compound's primary value in process chemistry is its chloroacetyl group, which acts as a predictable reactive handle. It is specifically suited for projects requiring the synthesis of N-substituted acetamides or their cyclized products, such as imidazoles, pyrroles, and thiazolidinones [2]. Procuring this specific compound ensures a reliable starting point for diversification, a feature that less reactive or non-halogenated analogs cannot provide.

Reference Standard for Analytical Method Development and Quality Control

With its well-defined melting point of 88-90 °C , this compound is a suitable candidate for use as a reference standard in analytical chemistry. Laboratories developing HPLC or GC methods for halogenated acetamides can procure this compound to establish retention times and system suitability parameters, leveraging its documented purity and physical properties for reliable method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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